[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile

Catalog No.
S14269005
CAS No.
M.F
C28H12N6
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile

Product Name

[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile

IUPAC Name

9-(3,6-dicyanocarbazol-9-yl)carbazole-3,6-dicarbonitrile

Molecular Formula

C28H12N6

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C28H12N6/c29-13-17-1-5-25-21(9-17)22-10-18(14-30)2-6-26(22)33(25)34-27-7-3-19(15-31)11-23(27)24-12-20(16-32)4-8-28(24)34/h1-12H

InChI Key

RJCJDTBBCLXBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C3=C(N2N4C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N

[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile is a complex organic compound characterized by its unique structure that consists of two bicarbazole units linked by tetracarbonitrile functional groups. This compound is notable for its potential applications in materials science, particularly in the development of covalent organic frameworks and as a precursor for various organic transformations. The molecular formula of this compound is C24H12N4C_{24}H_{12}N_4, and it has a molecular weight of approximately 396.36 g/mol.

The structure of [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile features a planar arrangement conducive to π-π stacking interactions, which enhances its utility in electronic applications. The presence of multiple cyano groups contributes to its electron-withdrawing properties, making it suitable for various chemical and physical applications.

The reactivity of [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile is primarily influenced by the cyano groups attached to the bicarbazole framework. These groups can participate in nucleophilic additions and other substitution reactions:

  • Nucleophilic Addition: The cyano groups can react with nucleophiles such as amines or alcohols under appropriate conditions to form new derivatives.
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions due to its unsaturated nature, potentially forming heterocycles.
  • Cross-Coupling Reactions: The presence of bicarbazole units allows for cross-coupling reactions such as Suzuki or Stille coupling, facilitating the synthesis of more complex organic molecules.

  • Anticancer Activity: Bicarbazole derivatives have been investigated for their potential antitumor properties. The structural similarity may suggest that [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile could exhibit similar effects.
  • Antioxidant Properties: Some studies indicate that bicarbazole derivatives possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

The synthesis of [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile can be achieved through several methods:

  • Condensation Reactions: Starting from 9-bromo or 9-chloro carbazole derivatives, condensation reactions with suitable nitriles can yield the desired tetracarbonitrile compound.
  • Cyclization Methods: Utilizing cyclization techniques involving carbazole precursors and cyanogen halides can also lead to the formation of this compound.
  • Functionalization Techniques: Post-synthetic modifications on existing bicarbazole frameworks can introduce cyano groups through nucleophilic substitution.

[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile has several promising applications:

  • Covalent Organic Frameworks (COFs): It serves as a building block for COFs due to its ability to form stable linkages and maintain structural integrity.
  • Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Sensors: The compound's ability to interact with various analytes positions it well for sensor applications, particularly in detecting gases or chemical vapors.

Interaction studies involving [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile focus on its binding affinity and interaction mechanisms with biological targets or materials:

  • Molecular Docking Studies: Computational studies may be employed to predict how this compound interacts with specific proteins or enzymes.
  • Material Interaction Tests: Evaluating how this compound interacts with other materials in COF structures can provide insights into its stability and performance in practical applications.

Several compounds share structural similarities with [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
3,3',6,6'-Tetrabromo-9,9'-bicarbazoleC24H12Br4N2C_{24}H_{12}Br_4N_2Contains bromine substituents; used in COF synthesis.
4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acidC40H25O8C_{40}H_{25}O_8Star-shaped ligand for metal-organic frameworks; high stability.
9H-CarbazoleC12H9NC_{12}H_{9}NBasic unit for constructing more complex derivatives; shows fluorescence properties.

Uniqueness

[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile stands out due to its unique combination of bicarbazole units and tetracyano functionalities that enhance its electronic properties and potential applications in advanced materials and sensors. Its ability to form stable frameworks while maintaining significant reactivity distinguishes it from simpler carbazole derivatives.

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Exact Mass

432.11234441 g/mol

Monoisotopic Mass

432.11234441 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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